Fam-sams

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C95H141N29O24S2 |

|---|---|

Molecular Weight |

2137.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)imidazol-4-yl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C95H141N29O24S2/c1-47(2)33-67(84(138)120-69(37-52-40-104-45-109-52)85(139)119-68(34-48(3)4)86(140)123-75(49(5)6)88(142)117-61(15-10-11-27-96)79(133)115-62(16-12-28-105-92(98)99)80(134)118-66(90(144)145)18-14-30-107-94(102)103)112-74(129)41-108-78(132)70(43-125)121-83(137)64(25-31-149-8)113-76(130)50(7)111-87(141)71(44-126)122-81(135)63(17-13-29-106-93(100)101)116-82(136)65(26-32-150-9)114-77(131)60(97)36-53-42-124(46-110-53)89(143)51-19-22-57-56(35-51)91(146)148-95(57)58-23-20-54(127)38-72(58)147-73-39-55(128)21-24-59(73)95/h19-24,35,38-40,42,45-50,60-71,75,125-128H,10-18,25-34,36-37,41,43-44,96-97H2,1-9H3,(H,104,109)(H,108,132)(H,111,141)(H,112,129)(H,113,130)(H,114,131)(H,115,133)(H,116,136)(H,117,142)(H,118,134)(H,119,139)(H,120,138)(H,121,137)(H,122,135)(H,123,140)(H,144,145)(H4,98,99,105)(H4,100,101,106)(H4,102,103,107)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1 |

InChI Key |

TXPIRSFJXHBMBD-CEEAMRIVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CN(C=N2)C(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN(C=N2)C(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism and Application of FAM-SAMS in AMPK Activity Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAM-SAMS is a specialized biochemical tool designed for the sensitive and specific measurement of AMP-activated protein kinase (AMPK) activity. It is not a drug or therapeutic compound, but rather a laboratory reagent. This guide provides a detailed overview of its mechanism of action, experimental protocols for its use, and relevant quantitative data to aid in the design and interpretation of experiments in the context of drug discovery and metabolic research.

Core Components and Mechanism of Action

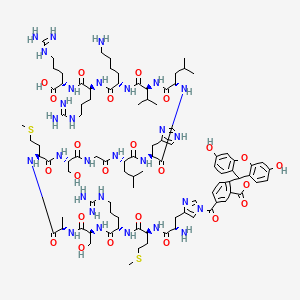

This compound is a conjugate molecule composed of two key functional parts:

-

SAMS Peptide: A synthetic peptide that serves as a specific substrate for AMPK.[1][2] Its sequence, HMRSAMSGLHLVKRR , is derived from the region surrounding the serine-79 phosphorylation site of rat acetyl-CoA carboxylase (ACC), a natural substrate of AMPK.[3] To enhance specificity for AMPK, the serine at position 77, a phosphorylation site for protein kinase A, has been replaced with an alanine.[4]

-

5-FAM (5-Carboxyfluorescein): A green fluorescent dye covalently attached to the SAMS peptide.[1][5] 5-FAM is an amine-reactive fluorescent label with an excitation maximum of approximately 490-495 nm and an emission maximum of 518-520 nm.[1][5][6]

The mechanism of action of this compound as an assay component is based on the enzymatic activity of AMPK. AMPK is a serine/threonine kinase that, when active, recognizes and phosphorylates the serine residue within the SAMS peptide sequence.[4] In a typical assay, the transfer of a phosphate group from ATP to the this compound substrate is quantified. The fluorescent properties of the 5-FAM label allow for the detection and measurement of this phosphorylation event, either through changes in the fluorescent signal upon phosphorylation or by enabling the separation and quantification of the phosphorylated product.

AMPK Signaling Pathway

The activation of AMPK is a critical cellular response to energy stress. The binding of AMP or ADP to the regulatory γ subunit of the AMPK heterotrimer triggers a conformational change that promotes the phosphorylation of threonine-172 on the catalytic α subunit by upstream kinases, such as LKB1 and CaMKKβ.[7][8] This phosphorylation event leads to a significant increase in AMPK's catalytic activity, enabling it to phosphorylate downstream targets like the SAMS peptide.

Quantitative Data

The following tables summarize key quantitative parameters related to the components of the this compound assay system.

Table 1: Properties of 5-FAM (5-Carboxyfluorescein)

| Property | Value | Reference(s) |

| Excitation Maximum (Ex) | 490 - 495 nm | [1][6] |

| Emission Maximum (Em) | 518 - 520 nm | [5][6] |

| Molecular Weight | ~376.3 g/mol | [5] |

| Recommended Solvent | DMSO or DMF | [5] |

Table 2: Properties of SAMS Peptide

| Property | Value | Reference(s) |

| Amino Acid Sequence | HMRSAMSGLHLVKRR | |

| Molecular Weight | ~1779.15 g/mol | |

| Solubility | Water (up to 1 mg/ml) | |

| Storage | -20°C, desiccated |

Table 3: Kinetic Parameters for AMPK Assay

| Parameter | Value | Reference(s) |

| Km for SAMS peptide | 15.68 µM | [9] |

| Km for ATP | 25.27 µM | [9] |

Experimental Protocols

A generalized protocol for an in vitro AMPK activity assay using this compound is provided below. This protocol may require optimization based on the specific experimental conditions, such as the source and purity of the AMPK enzyme.

Materials

-

Purified, active AMPK enzyme

-

This compound peptide

-

ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP)[3]

-

Stop solution (e.g., EDTA or other kinase inhibitor)

-

Detection system (e.g., fluorescence plate reader, HPLC)

Experimental Workflow

Detailed Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer) to a desired concentration (e.g., 1 mM).

-

Prepare a stock solution of ATP in water or buffer.

-

Dilute the AMPK enzyme in kinase reaction buffer to the desired working concentration. The optimal concentration should be determined empirically.

-

-

Reaction Setup:

-

In a microplate, add the kinase reaction buffer.

-

Add the this compound substrate to a final concentration that is typically near its Km value (e.g., 20 µM).[10]

-

Add the test compounds (inhibitors or activators) or vehicle control.

-

Initiate the reaction by adding a mixture of ATP and MgCl2. The final ATP concentration should also be near its Km value (e.g., 25 µM).[10]

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution, such as a solution containing EDTA to chelate the Mg2+ ions required for kinase activity.

-

-

Detection and Analysis:

-

Measure the fluorescence of the samples using a plate reader with appropriate excitation and emission filters for 5-FAM (Ex: ~490 nm, Em: ~520 nm).

-

The change in fluorescence intensity, or the amount of phosphorylated product as determined by other methods like HPLC, is proportional to the AMPK activity.

-

Calculate the specific activity of the AMPK enzyme or the percentage of inhibition/activation by the test compounds.

-

Conclusion

This compound is a valuable and highly specific tool for the in vitro assessment of AMPK activity. Its mechanism relies on the specific phosphorylation of the SAMS peptide by AMPK, with the 5-FAM fluorescent label providing a convenient method for detection. The provided data and protocols offer a foundation for researchers to incorporate this reagent into their studies for screening potential AMPK modulators and investigating the intricacies of metabolic signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 5-FAM [5-Carboxyfluorescein] [eurogentec.com]

- 6. FAM; 5' Modification-10464 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. bellbrooklabs.com [bellbrooklabs.com]

Fam-Sams as a Substrate for AMP-Activated Protein Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target for therapeutic intervention in metabolic diseases, cancer, and other conditions. The study of AMPK activity and the screening for its modulators necessitate robust and reliable assay systems. The SAMS peptide, derived from the phosphorylation site of acetyl-CoA carboxylase, is a highly specific and sensitive substrate for AMPK.[1] Its fluorescently labeled counterpart, Fam-Sams (5-FAM-HMRSAMSGLHLVKRR), allows for the development of non-radiometric, high-throughput screening assays, complementing traditional methods.[2][3] This technical guide provides an in-depth overview of the use of this compound as a substrate for AMPK, including quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical processes.

Data Presentation

Peptide Substrate Characteristics

| Parameter | Value | Source |

| Peptide Name | SAMS Peptide | [1] |

| Sequence | HMRSAMSGLHLVKRR | [1] |

| Fluorescent Label | 5-Carboxyfluorescein (FAM) | [2][3] |

| Full Sequence (this compound) | 5-FAM-HMRSAMSGLHLVKRR | [2] |

| Molecular Weight (unlabeled) | ~1780 Da | [1] |

| Excitation Wavelength (FAM) | ~494 nm | |

| Emission Wavelength (FAM) | ~521 nm |

Kinetic Parameters of SAMS Peptide with AMPK

| Parameter | Value | Conditions | Source |

| Vmax | 1.47 nmol/min/mg | Purified wild-type myc-tagged AMPK from HEK cells | [4] |

| Km | Higher than for acetyl-CoA carboxylase | - | [1] |

| Vmax (relative) | 2.5 times higher than for acetyl-CoA carboxylase | - | [1] |

Signaling Pathways and Experimental Workflows

AMPK Activation and Substrate Phosphorylation

The activation of AMPK is a critical prerequisite for its kinase activity. In a typical in vitro setting, AMPK is allosterically activated by AMP and covalently activated by an upstream kinase, such as LKB1 or CaMKKβ, through phosphorylation at Threonine 172 on the α-subunit. The activated AMPK then catalyzes the transfer of the gamma-phosphate from ATP to the serine residue within the SAMS peptide sequence.

Caption: AMPK activation by AMP and an upstream kinase, followed by phosphorylation of the this compound substrate.

Radiometric Filter Binding Assay Workflow

The radiometric assay is a traditional and highly sensitive method for measuring kinase activity. It involves the use of radiolabeled ATP ([γ-³²P]ATP) and the subsequent separation of the phosphorylated peptide from the unincorporated ATP.

Caption: Workflow for a radiometric [³²P] filter binding assay to measure AMPK activity.

Fluorescence Polarization Assay Workflow

Fluorescence polarization (FP) is a homogeneous assay format that is well-suited for high-throughput screening. The principle relies on the change in the rotational speed of the fluorescently labeled peptide upon phosphorylation and binding to a larger molecule, such as an antibody, which results in a change in the polarization of the emitted light.

Caption: General workflow for a fluorescence polarization-based AMPK activity assay.

Experimental Protocols

Radiometric [³²P] Filter Binding Assay for AMPK Activity

This protocol is adapted from established methods for measuring AMPK activity using the unlabeled SAMS peptide and [γ-³²P]ATP.[5]

Materials:

-

AMPK Reaction Buffer (5X): 100 mM HEPES-NaOH, pH 7.0, 2 mM Dithiothreitol (DTT), 0.05% Brij-35, 1.5 mM AMP.

-

[γ-³²P]ATP Stock: 10 mCi/mL.

-

ATP/MgCl₂ Mix: 2.5 mM unlabeled ATP, 37.5 mM MgCl₂.

-

SAMS Peptide Stock: 1 mM in sterile water.

-

Activated AMPK Enzyme: Diluted in AMPK Reaction Buffer.

-

P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.

-

Wash Buffer: 0.75% Phosphoric Acid.

-

Stop Solution: 100 mM EDTA.

-

Acetone.

-

Scintillation vials and cocktail.

Procedure:

-

Prepare the [γ-³²P]ATP working solution: Dilute the [γ-³²P]ATP stock in the ATP/MgCl₂ mix to achieve a final specific activity of approximately 200-500 cpm/pmol.

-

Set up the kinase reaction: In a microcentrifuge tube, combine the following on ice (for a 40 µL final volume):

-

8 µL 5X AMPK Reaction Buffer

-

4 µL SAMS Peptide (final concentration ~200 µM)[6]

-

X µL Activated AMPK (e.g., 10-100 mU)

-

X µL Sterile Water to bring the volume to 30 µL

-

-

Initiate the reaction: Add 10 µL of the [γ-³²P]ATP working solution to each tube.

-

Incubate: Incubate the reaction tubes at 30°C for 10-15 minutes.[5]

-

Stop the reaction: Add 10 µL of Stop Solution.

-

Spot onto P81 paper: Spot 35 µL of the reaction mixture onto the center of a P81 paper square.[5]

-

Wash:

-

Dry: Allow the P81 squares to air dry completely.

-

Count: Place each dry P81 square into a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Fluorescence Polarization (FP) Assay for AMPK Activity (Adapted Protocol)

This is a generalized protocol for a competitive FP assay, which can be adapted for this compound and AMPK. This format often provides a more sensitive assay window.

Materials:

-

Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Tween-20.

-

Activated AMPK Enzyme: Diluted in Assay Buffer.

-

This compound Peptide Stock: 1 mM in sterile water.

-

ATP Stock: 10 mM in sterile water.

-

MgCl₂ Stock: 1 M.

-

Stop/Detection Buffer: Assay buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and a phospho-SAMS specific antibody.

-

384-well, low-volume, black plates.

Procedure:

-

Enzyme and Substrate Preparation: In a 384-well plate, add:

-

5 µL of Assay Buffer containing the desired concentration of activated AMPK.

-

2.5 µL of a solution containing this compound peptide and ATP in Assay Buffer. The final concentration of this compound should be around its Km (if known, otherwise titrate) and ATP at a concentration near its Km for AMPK.

-

-

Initiate the Kinase Reaction: The reaction can be initiated by the addition of the enzyme or the ATP/substrate mix.

-

Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

-

Stop the Reaction and Detect: Add 5 µL of Stop/Detection Buffer to each well.

-

Equilibration: Incubate the plate at room temperature for at least 30 minutes to allow the antibody-phospho-peptide binding to reach equilibrium.

-

Measure Fluorescence Polarization: Read the plate on a suitable plate reader equipped with excitation and emission filters for fluorescein, measuring both parallel and perpendicular fluorescence intensity.

-

Data Analysis: Calculate the fluorescence polarization (mP) values. A decrease in mP in the presence of an inhibitor would indicate a reduction in the amount of phosphorylated this compound available to bind the antibody.

Conclusion

This compound is a valuable tool for the investigation of AMPK activity, enabling both traditional radiometric and modern fluorescence-based assay formats. While the unlabeled SAMS peptide is well-characterized, further studies are needed to determine the precise kinetic parameters of the Fam-labeled version. The protocols provided in this guide offer a starting point for the development and optimization of robust and reliable assays for the study of AMPK and the discovery of novel therapeutic agents.

References

- 1. arp1.com [arp1.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the S-adenosylmethionine Synthetase (SAMS) Gene Family in Plant Drought Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-adenosylmethionine (SAM) is a universal molecule central to numerous metabolic pathways in plants, including the biosynthesis of polyamines and the phytohormone ethylene, both critical in mediating responses to abiotic stresses such as drought. The synthesis of SAM is catalyzed by S-adenosylmethionine synthetase (SAMS), encoded by a small multigene family in plants. Emerging evidence highlights the pivotal role of the SAMS gene family in conferring drought tolerance. This technical guide provides an in-depth analysis of the function of SAMS genes in drought stress, detailing the underlying signaling pathways and providing comprehensive experimental protocols for their study. Quantitative data from various studies are summarized to offer a comparative perspective on the expression and activity of SAMS under drought conditions. This document is intended to be a valuable resource for researchers and professionals in plant science and drug development aiming to leverage the SAMS gene family for crop improvement and the development of stress-mitigating agents.

Introduction

Drought is a major environmental factor that severely limits agricultural productivity worldwide. Plants have evolved intricate mechanisms to perceive and respond to water deficit, involving a complex network of signaling pathways and the regulation of specific genes. S-adenosylmethionine (SAM), the primary methyl group donor in transmethylation reactions, is also a key precursor for the biosynthesis of essential compounds involved in stress responses, such as polyamines (PAs) and ethylene.[1][2] The enzyme responsible for SAM synthesis is S-adenosylmethionine synthetase (SAMS), also known as methionine adenosyltransferase (MAT).[3]

The SAMS gene family has been identified and characterized in numerous plant species, and its members often exhibit differential expression patterns in response to various environmental cues, including drought.[4][5] Upregulation of SAMS genes under drought stress suggests their crucial role in orchestrating the metabolic adjustments necessary for plant survival and adaptation.[1] This guide delves into the molecular and physiological functions of the SAMS gene family in the context of drought stress, providing a comprehensive overview of the current understanding and the methodologies used for its investigation.

The SAMS Gene Family and its Function in Drought Stress

The SAMS gene family typically consists of a small number of genes in plant genomes. For instance, Arabidopsis thaliana has four SAMS genes, while rice has three.[4][6] These genes encode isoforms of the SAMS enzyme that may have distinct expression patterns and potentially non-redundant functions in plant development and stress responses.

Under drought conditions, the expression of specific SAMS genes is often induced. This increased expression leads to an enhanced capacity for SAM synthesis, thereby fueling the production of downstream metabolites crucial for drought tolerance.

Role in Polyamine Biosynthesis

Polyamines, such as putrescine, spermidine, and spermine, are small polycationic molecules implicated in a wide range of stress responses.[7] They are known to act as osmoprotectants, antioxidants, and signaling molecules. The biosynthesis of spermidine and spermine requires the aminopropyl group donor, decarboxylated SAM, which is derived from SAM.

Drought stress often leads to the accumulation of polyamines.[8] Transgenic studies have shown that overexpression of genes involved in the polyamine biosynthetic pathway, which relies on the SAM pool, can enhance drought tolerance in plants like rice.[9][10] The induction of SAMS gene expression is therefore a critical upstream event that facilitates this protective polyamine accumulation.

Role in Ethylene Biosynthesis

Ethylene is a gaseous phytohormone that regulates numerous aspects of plant growth, development, and stress responses.[11] SAM is the direct precursor for the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene, in a reaction catalyzed by ACC synthase (ACS).[12] While ethylene's role in drought stress is complex, acting as both a positive and negative regulator depending on the context, the modulation of its biosynthesis is a key adaptive response.[11] The availability of SAM, controlled by SAMS activity, is a rate-limiting factor for ethylene production.[12]

Signaling Pathways Involving SAMS in Drought Stress

The regulation of SAMS gene expression and the subsequent metabolic pathways are integrated into broader stress signaling networks, with significant crosstalk with phytohormone signaling, particularly abscisic acid (ABA).

ABA-Dependent Regulation

Abscisic acid (ABA) is a key phytohormone that accumulates under drought stress and orchestrates a wide range of adaptive responses, including stomatal closure and the induction of stress-responsive genes.[13][14][15] Several studies have shown that the expression of certain SAMS genes is induced by ABA treatment, indicating that their upregulation during drought is at least partially mediated by ABA-dependent signaling pathways.[7][16] This places SAMS as a crucial component of the ABA-mediated drought stress response, linking hormone signaling to the metabolic adjustments required for tolerance.

Crosstalk with Other Signaling Molecules

The products of SAM-dependent pathways, such as polyamines and ethylene, themselves act as signaling molecules that can influence downstream stress responses. There is evidence of intricate crosstalk between polyamines, ethylene, and ABA signaling pathways.[7] For example, polyamines can modulate the expression of ABA-responsive genes, while ethylene can interact with ABA signaling to fine-tune the plant's response to drought.

Below is a diagram illustrating the central role of the SAMS gene family in the drought stress response signaling network.

Quantitative Data on SAMS Gene Expression and Metabolite Levels

The following tables summarize quantitative data from various studies, illustrating the response of SAMS genes and related metabolites to drought stress in different plant species.

Table 1: Fold Change in SAMS Gene Expression Under Drought Stress

| Plant Species | Gene | Tissue | Stress Treatment | Fold Change | Reference |

| Gossypium hirsutum | GhSAMS2 | Leaf | Drought | ~2.5 | [1] |

| Gossypium hirsutum | GhSAMS2 | Root | Drought | ~3.0 | [1] |

| Solanum lycopersicum | SlSAMS1 | Leaf | Drought | Induced | [16] |

| Hordeum vulgare | HvSAMS3 | - | Drought + Salinity | Upregulated | [17] |

| Oryza sativa | - | - | Water stress | Accumulated transcript | [17] |

Table 2: Changes in Metabolite Levels Under Drought Stress

| Plant Species | Metabolite | Tissue | Stress Treatment | Change | Reference |

| Oryza sativa (transgenic) | Putrescine | - | Drought (PEG) | Increased | [10] |

| Oryza sativa (transgenic) | Spermidine | - | Drought (PEG) | Increased | [10] |

| Oryza sativa (transgenic) | Spermine | - | Drought (PEG) | Increased | [10] |

| Arabidopsis thaliana | Spermine | - | Drought | Reduced | [18] |

| Craterostigma plantagineum | Spermine | - | Drought | Accumulated | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of the SAMS gene family in drought stress.

Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the transcript levels of SAMS genes in response to drought stress.[19]

1. Plant Material and Drought Treatment:

-

Grow plants (e.g., Arabidopsis thaliana, Oryza sativa, Solanum lycopersicum) under controlled conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).

-

Impose drought stress by withholding water for a specific period (e.g., 7-14 days) or by transferring plants to a medium containing an osmoticum like polyethylene glycol (PEG).[10][20]

-

Collect tissue samples (leaves, roots) at different time points during the stress treatment.

2. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the collected tissue samples using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.

3. qRT-PCR:

-

Design gene-specific primers for the SAMS genes of interest and a reference gene (e.g., Actin, Tubulin, GAPDH) for normalization.

-

Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

-

The PCR cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Analyze the relative gene expression using the 2-ΔΔCt method.[19]

Functional Characterization using Virus-Induced Gene Silencing (VIGS)

VIGS is a reverse genetics tool used to transiently silence the expression of a target gene to study its function.[1]

1. Construction of VIGS Vector:

-

Amplify a 200-400 bp fragment of the target SAMS gene cDNA.

-

Clone the fragment into a VIGS vector (e.g., pTRV2).

2. Agroinfiltration:

-

Transform Agrobacterium tumefaciens (strain GV3101) with the pTRV1 and the pTRV2-SAMS construct.

-

Grow the Agrobacterium cultures and resuspend them in infiltration buffer.

-

Infiltrate the Agrobacterium suspension into the cotyledons or leaves of young plants (e.g., cotton, tomato).

3. Phenotypic Analysis under Drought Stress:

-

After 2-3 weeks, confirm the silencing of the target SAMS gene by qRT-PCR.

-

Subject the silenced plants and control plants (infiltrated with empty vector) to drought stress.

-

Evaluate and compare their phenotypes, including survival rate, water loss, and physiological parameters like chlorophyll content and ion leakage.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Genome-Wide Identification of the SAMS Gene Family in Upland Cotton (Gossypium hirsutum L.) and Expression Analysis in Drought Stress Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-Wide Identification of the SAMS Gene Family in Upland Cotton (Gossypium hirsutum L.) and Expression Analysis in Drought Stress Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the genes involved in the ethylene biosynthesis pathway in Arabidopsis thaliana and Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interactions between Polyamines and Abiotic Stress Pathway Responses Unraveled by Transcriptome Analysis of Polyamine Overproducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. Modulation of the polyamine biosynthetic pathway in transgenic rice confers tolerance to drought stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Frontiers | Role of Ethylene Biosynthesis Genes in the Regulation of Salt Stress and Drought Stress Tolerance in Petunia [frontiersin.org]

- 12. Implications of ethylene biosynthesis and signaling in soybean drought stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcription Factors Interact with ABA through Gene Expression and Signaling Pathways to Mitigate Drought and Salinity Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Transcription Factors Interact with ABA through Gene Expression and Signaling Pathways to Mitigate Drought and Salinity Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Barley S-Adenosylmethionine Synthetase 3 Gene HvSAMS3 Positively Regulates the Tolerance to Combined Drought and Salinity Stress in Tibetan Wild Barley - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Polyamine metabolic canalization in response to drought stress in Arabidopsis and the resurrection plant Craterostigma plantagineum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative expression analysis of drought responsive genes in clones of Hevea with varying levels of drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Preliminary Investigation into FAM Proteins and SAM-Mediated Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

An initial exploration of "Fam-sams in cell signaling" suggests a potential conflation of two distinct, yet crucial, areas of cellular biology: the "Family with Sequence Similarity" (FAM) proteins and signaling processes involving S-Adenosyl-L-methionine (SAM) or the Sterile Alpha Motif (SAM) domain . This technical guide provides a foundational understanding of both, offering insights into their roles in cell signaling, quantitative data from recent studies, and detailed experimental protocols for their investigation.

Part 1: The FAMily with Sequence Similarity (FAM) Proteins in Cell Signaling

The "Family with Sequence Similarity" (FAM) is a designation for a large group of genes and their corresponding proteins that are categorized based on sequence homology.[1][2] While their functions were initially largely unknown, emerging research has implicated many FAM members as key regulators in a variety of signaling pathways, particularly in the context of cancer.[1][2][3] These proteins are involved in fundamental cellular processes such as proliferation, migration, invasion, and drug resistance.[1][2]

Quantitative Data: Dysregulation of FAM Proteins in Cancer

The expression levels of various FAM proteins are frequently altered in cancerous tissues compared to healthy tissues. This dysregulation is often correlated with patient prognosis, highlighting their potential as biomarkers and therapeutic targets.[1][3]

| FAM Protein | Cancer Type | Observed Change in Expression | Associated Outcome | Reference |

| FAM3C | Oral Squamous Cell Carcinoma (OSCC) | Upregulated | Poor prognosis | [2] |

| FAM64A | Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulated | Promotes tumor occurrence | [2] |

| FAM83D | Gastric Cancer (GC) | Upregulated | Key role in regulating GC development | [1] |

| FAM153B | Gastric Cancer (GC) | Downregulated | Overexpression inhibits GC cell proliferation | [2] |

| FAM46C | Gastric Cancer (GC) | Downregulated | Acts as a tumor suppressor | [1] |

| FAM107B | Gastric Cancer (GC) | Downregulated | Acts as a tumor suppressor | [1] |

| FAM50A | Hepatocellular Carcinoma (HCC) | Upregulated | - | [3] |

| FAM83D | Hepatocellular Carcinoma (HCC) | Upregulated | - | [3] |

| FAM220A | Hepatocellular Carcinoma (HCC) | Upregulated | - | [3] |

| FAM222B | Hepatocellular Carcinoma (HCC) | Upregulated | - | [3] |

Signaling Pathways Involving FAM Proteins

Several FAM proteins have been identified as integral components or modulators of critical cancer-related signaling pathways. For instance, high expression of FAM64A in head and neck squamous cell carcinoma promotes the transcriptional activity of FOXM1, a key regulator of the cell cycle.[2] Some FAM members can have dual, contradictory roles, acting as either tumor promoters or suppressors depending on the cellular context.[1]

Part 2: The Role of SAM in Cell Signaling

The acronym "SAM" in cell biology predominantly refers to two entities: S-Adenosyl-L-methionine, a universal methyl group donor, and the Sterile Alpha Motif, a protein-protein interaction domain.

S-Adenosyl-L-methionine (SAM): The Molecule

S-Adenosyl-L-methionine (SAM) is a critical metabolite synthesized from methionine and ATP by the enzyme S-adenosylmethionine synthetase (SAMS).[4] It is the primary methyl group donor for the methylation of a vast array of molecules, including proteins, nucleic acids, and phospholipids.[4] This role places SAM at the heart of numerous cellular processes, including epigenetic regulation and signal transduction.[4] The mTORC1 signaling pathway, for example, stimulates the synthesis of SAM to promote cell growth.[5]

Sterile Alpha Motif (SAM): The Protein Domain

The Sterile Alpha Motif (SAM) is a protein domain that facilitates protein-protein interactions.[6] SAM domains can self-associate to form oligomers or interact with the SAM domains of other proteins (heterotypic interactions).[6] These interactions are crucial for the assembly of larger signaling complexes. For instance, the Ephrin receptors (EphRs), a family of receptor tyrosine kinases, utilize their SAM domains to form oligomers upon activation, which amplifies the downstream signal.[6]

Part 3: Experimental Protocols for Investigating FAM and SAM-related Signaling

Investigating the roles of FAM proteins and SAM-mediated processes in cell signaling requires a combination of techniques to probe gene expression, protein interactions, and cellular function.

Tandem Affinity Purification followed by Mass Spectrometry (TAP-MS)

This method is used to identify protein-protein interactions. A protein of interest (e.g., a specific FAM protein) is tagged with a dual affinity tag (like the SFB-tag: S-protein, FLAG, and Streptavidin-Binding Peptide).[7] The tagged protein is expressed in cells, and the cell lysate is subjected to a two-step purification process. The proteins that co-purify with the tagged protein are then identified by mass spectrometry, revealing its interaction network.[7]

Methodology for TAP-MS

-

Vector Construction: The gene encoding the protein of interest is cloned into a mammalian expression vector containing a tandem affinity tag (e.g., SFB-tag).

-

Cell Line Generation: The expression vector is transfected into a suitable cell line (e.g., HEK293T), and a stable cell line expressing the tagged protein is established.[7]

-

Cell Culture and Lysis: The stable cell line is expanded, and cells are harvested and lysed to release the protein complexes.

-

First Affinity Purification: The cell lysate is incubated with the first affinity resin (e.g., streptavidin beads for the SBP-tag). The resin is washed to remove non-specific binders.

-

Elution: The protein complexes are eluted from the first resin.

-

Second Affinity Purification: The eluate is then subjected to a second round of purification using a different affinity resin (e.g., anti-FLAG antibody beads).

-

Final Elution: The purified protein complexes are eluted from the second resin.

-

Mass Spectrometry: The proteins in the final eluate are separated by SDS-PAGE, digested into peptides, and analyzed by mass spectrometry to identify the co-purified proteins.[7]

Analysis of Gene Expression by Quantitative PCR (qPCR)

To quantify the expression levels of FAM genes in different tissues or under different experimental conditions, qPCR is a standard method.

-

RNA Extraction: Total RNA is extracted from the cells or tissues of interest.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The cDNA is used as a template in a PCR reaction with primers specific for the FAM gene of interest and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: The amount of fluorescence is measured in real-time during the PCR amplification. The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target cDNA, is determined. The relative expression of the target gene is calculated by normalizing it to a reference gene (housekeeping gene).

While the term "this compound" does not denote a recognized entity in cell signaling, the distinct fields of FAM protein biology and SAM-mediated signaling are rich with opportunities for research and therapeutic development. FAM proteins are emerging as critical nodes in various signaling pathways, particularly in oncology. Concurrently, the roles of S-Adenosyl-L-methionine and the SAM domain in regulating cellular communication remain fundamental areas of study. A clear understanding of these separate but vital components is essential for advancing our knowledge of cell signaling in both health and disease.

References

- 1. The complex role and molecular mechanism of family with sequence similarity genes in cancer: a comprehensive review | springermedizin.de [springermedizin.de]

- 2. The complex role and molecular mechanism of family with sequence similarity genes in cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of signature-related FAM genes and correlation between FAM50A expression and the pathogenesis and prognosis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the SAM Synthetase Gene Family and Its Roles in Tomato Seedlings under Abiotic Stresses and Hormone Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sticky, Adaptable, and Many-sided: SAM Protein Versatility in Normal and Pathological Hematopoietic States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Principles and Application of FAM-SAMS in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data interpretation associated with the use of FAM-SAMS peptide substrates in kinase assays. It is designed to equip researchers with the necessary knowledge to effectively employ this tool for studying the activity of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.

Introduction to Kinase Assays and this compound

Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to specific residues (serine, threonine, or tyrosine) on a substrate protein, a process known as phosphorylation.[1] This post-translational modification is a pivotal mechanism for regulating a vast array of cellular processes, including metabolism, cell growth, and signal transduction.[1][2] Consequently, kinases have become one of the most important classes of drug targets, particularly in oncology and inflammatory diseases.[3]

Biochemical kinase assays are essential tools for measuring the catalytic activity of these enzymes.[4] They are widely used to screen for potential inhibitors, characterize enzyme kinetics, and elucidate signaling pathways. While traditional methods often rely on radioactivity to track phosphate transfer, fluorescence-based assays have gained prominence due to their safety, simplicity, and suitability for high-throughput screening (HTS).[3][5]

The this compound peptide is a specialized tool for fluorescence-based assays targeting AMP-activated protein kinase (AMPK). It consists of the SAMS peptide sequence (HMRSAMSGLHLVKRR), which is derived from the phosphorylation site (Ser79) of acetyl-CoA carboxylase, a well-established AMPK substrate.[6] This peptide is chemically labeled with a 5-Carboxyfluorescein (FAM) fluorophore, enabling the detection of its phosphorylation status through changes in fluorescence properties.

Core Principle of the this compound Assay

The fundamental principle of the this compound assay relies on detecting the enzymatic phosphorylation of the peptide substrate. The covalent attachment of a phosphate group by AMPK alters the local chemical environment of the FAM fluorophore. This change can be measured in several ways, with Fluorescence Polarization (FP) being one of the most common and robust methods.[7][8]

Fluorescence Polarization (FP) Explained:

-

Excitation: The reaction mixture is excited with plane-polarized light.

-

Rotation: The small, free-tumbling this compound peptide rotates rapidly in solution during the fluorescence lifetime (~4 nanoseconds for fluorescein). This rapid rotation causes the emitted light to be largely depolarized.[7]

-

Binding & Phosphorylation: Upon phosphorylation by AMPK, the resulting phospho-peptide is recognized and bound by a large molecule, typically an anti-phospho-serine/threonine antibody included in the assay mix.

-

Signal Change: This binding event creates a large molecular complex. The increased size dramatically slows the rotational speed of the FAM fluorophore. As a result, the emitted light remains highly polarized.

-

Detection: The increase in fluorescence polarization is directly proportional to the amount of phosphorylated this compound peptide, and thus, to the activity of the AMPK enzyme.[8]

The Target: AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial energy sensor that maintains cellular energy balance.[2] It exists as a heterotrimeric complex comprising a catalytic α subunit and regulatory β and γ subunits.[9] AMPK is activated during states of energy stress, which are indicated by rising cellular ratios of AMP/ATP and ADP/ATP.[10]

Key aspects of the AMPK pathway include:

-

Upstream Activation: AMPK is activated by phosphorylation on threonine 172 (Thr172) of its catalytic subunit. This is primarily carried out by the liver kinase B1 (LKB1) in response to increased AMP levels. An alternative, AMP-independent pathway involves activation by Ca²⁺/calmodulin-dependent protein kinase kinase 2 (CaMKK2) in response to increased intracellular calcium.[2][9]

-

Downstream Effects: Once active, AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation, autophagy) and inhibiting anabolic, ATP-consuming pathways (e.g., synthesis of lipids, proteins, and glucose).[2] It achieves this by directly phosphorylating numerous metabolic enzymes and transcription factors.[9]

Due to its central role in metabolism, AMPK is a major therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[10]

Experimental Protocols and Workflow

Performing a successful this compound kinase assay requires careful preparation of reagents and precise execution of the assay steps. The following protocol is a general guideline for a fluorescence polarization-based assay in a 96- or 384-well plate format.

Data Presentation: SAMS Peptide Properties

| Property | Description | Reference |

| Sequence | HMRSAMSGLHLVKRR | [6] |

| Target Kinase | AMP-activated protein kinase (AMPK) | [9] |

| Modification | N-terminal 5-Carboxyfluorescein (FAM) | - |

| Phosphorylation Site | Serine (at position 5 of the core sequence) | [6] |

| Molecular Weight | ~2265 g/mol (Varies slightly with counter-ion) | - |

Detailed Methodology

Step 1: Reagent Preparation

-

Assay Buffer: Prepare a suitable kinase assay buffer. A common formulation is 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT, and 0.01% Brij-35.[11] Buffer components should be optimized for the specific AMPK isoform.

-

This compound Stock Solution: Dissolve the lyophilized peptide in sterile, nuclease-free water or DMSO to create a high-concentration stock (e.g., 1-10 mM). Store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

-

ATP Stock Solution: Prepare a 10 mM stock solution of ATP in water, adjust the pH to ~7.4, and store in aliquots at -20°C.

-

AMPK Enzyme Stock: Dilute the kinase to a working concentration in assay buffer. The optimal concentration must be determined empirically but is often in the low nanomolar range.[1] Keep the enzyme on ice at all times.

-

Anti-Phospho Antibody/Tracer Stock: Prepare the detection reagents as per the manufacturer's instructions (if using a commercial FP kit).

-

Test Compounds (for Inhibition Assays): Prepare a serial dilution of inhibitors in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells.

Step 2: Assay Workflow

Step 3: Assay Plate Setup

-

Add assay buffer to all wells of a low-volume black microplate.

-

Add test compounds or DMSO (for control wells) to the appropriate wells.

-

Add the diluted AMPK enzyme to all wells except the "no enzyme" negative controls.

-

Briefly pre-incubate the plate (e.g., 10-15 minutes at room temperature).

-

Initiate the kinase reaction by adding a mixture of this compound and ATP.

-

Incubate the plate at the desired temperature (e.g., 30°C) for a fixed time (e.g., 60 minutes). The reaction time should be within the linear range of the reaction, typically corresponding to <20% substrate turnover.

-

Stop the reaction by adding a "Stop Buffer" containing EDTA (to chelate Mg²⁺) and the FP detection reagents (e.g., anti-phospho antibody).

-

Incubate for the required time to allow antibody binding (e.g., 60 minutes at room temperature).

-

Read the plate on a suitable plate reader equipped for fluorescence polarization.

Quantitative Data Presentation and Interpretation

Raw FP data (measured in milli-polarization units, mP) is used to determine enzyme activity and inhibitor potency.

Data Presentation: Kinetic Parameters for AMPK

Accurate determination of kinetic parameters like the Michaelis constant (Km) is vital for designing robust assays. The Km value represents the substrate concentration at which the enzyme operates at half its maximum velocity (Vmax). For inhibitor studies, the ATP concentration is typically set at or near its Km value to ensure competitive inhibitors can be detected effectively.

| Substrate | Km Value (μM) | Assay Method | Reference |

| ATP | 25.27 | ELISA-based | [12] |

| SAMS Peptide | 15.68 | ELISA-based | [12] |

Note: Km values can vary depending on the specific AMPK isoform, buffer conditions, and assay format. The values presented are from a highly comparable ELISA-based method and serve as an excellent starting point for assay optimization.[12]

Data Presentation: Inhibitor Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of an inhibitor. It is the concentration of a compound required to reduce the kinase activity by 50%. This is determined by testing a range of inhibitor concentrations and plotting the percent inhibition against the log of the inhibitor concentration to generate a dose-response curve.

| Compound | Target Kinase | IC₅₀ (nM) | Assay Type |

| Compound C | AMPK | ~250 | ELISA-based |

| PF-670462 | CK1δ | 14 | Radiometric |

| Sorafenib | Flt3-ITD | <100 | Cell-based |

| TL02-59 | Fgr | 0.2 | In vitro kinase assay |

(This table is a representative example showing how IC₅₀ data is typically presented. Values are sourced from various studies to illustrate the range and format).[13][14][15]

Calculations:

-

Percent Inhibition: % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min)])

-

Signal_Inhibitor: FP signal in the presence of the test compound.

-

Signal_Max: FP signal of the positive control (e.g., DMSO, full activity).

-

Signal_Min: FP signal of the negative control (e.g., no enzyme or fully inhibited).

-

-

IC₅₀ Determination: The IC₅₀ value is derived by fitting the percent inhibition data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism, XLfit).

This structured approach ensures that data generated from this compound assays is robust, reproducible, and allows for meaningful comparison of inhibitor potencies, guiding further research and drug development efforts.

References

- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. A multiplexed homogeneous fluorescence-based assay for protein kinase activity in cell lysates | Springer Nature Experiments [experiments.springernature.com]

- 6. Identification of AMP-activated protein kinase targets by a consensus sequence search of the proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]

- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Comprehensive Characterization of AMP-activated Protein Kinase Catalytic Domain by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interplay of S-adenosylmethionine and Fam-SAMS in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-adenosylmethionine (SAM), a pivotal metabolite derived from methionine and adenosine triphosphate (ATP), serves as the primary methyl group donor in a vast array of biological methylation reactions essential for the regulation of DNA, RNA, proteins, and lipids.[1] Beyond its role in transmethylation, SAM is a key node in cellular metabolism, participating in transsulfuration and polyamine synthesis pathways. Fam-SAMS, a 5-carboxyfluorescein (5-FAM) labeled SAMS peptide, is a highly specific substrate for AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy homeostasis.[2] This guide provides a comprehensive technical overview of the intricate relationship between SAM metabolism and AMPK signaling, with a focus on the application of this compound as a tool for quantifying AMPK activity. We will delve into the signaling pathways, present quantitative data, and provide detailed experimental protocols for researchers investigating this critical nexus of cellular regulation.

The Interplay between S-adenosylmethionine and AMPK Signaling

AMPK is a heterotrimeric serine/threonine kinase that functions as a master regulator of cellular and organismal metabolism. It is activated in response to an increase in the cellular AMP:ATP ratio, which signals a state of low energy.[3] Once activated, AMPK initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[4]

A significant body of evidence now indicates a direct and complex relationship between SAM metabolism and AMPK activation. The synthesis of SAM itself is an ATP-dependent process, catalyzed by methionine adenosyltransferase (MAT). This reaction consumes one molecule of ATP for every molecule of SAM produced.[5] Consequently, stimulating the synthesis of SAM can lead to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which in turn activates AMPK.[6][7] This positions SAM synthesis as a significant contributor to the regulation of cellular energy status.

Conversely, in certain cellular contexts, elevated levels of SAM have been shown to inhibit the phosphorylation and activation of AMPK. For instance, in hepatocyte proliferation stimulated by hepatocyte growth factor (HGF), SAM can block HGF-induced AMPK phosphorylation.[8] This suggests a nuanced feedback mechanism where SAM levels can modulate AMPK activity to fine-tune cellular responses to growth factor signaling.

Signaling Pathway

The signaling pathway illustrating the activation of AMPK through the synthesis of S-adenosylmethionine is depicted below. An increase in SAM synthesis consumes ATP, leading to an elevated AMP/ATP ratio. This change is sensed by the γ-subunit of AMPK, promoting the phosphorylation of threonine 172 on the catalytic α-subunit by upstream kinases such as Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2), resulting in AMPK activation. Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy homeostasis.

Quantitative Data on the SAM-AMPK Relationship

The interplay between SAM metabolism and AMPK activity has been quantified in various studies. The following tables summarize key findings.

| Experimental Condition | Measured Parameter | Fold Change / Observation | Reference |

| Stimulation of SAM synthesis in yeast | Phosphorylation of Snf1 (AMPK ortholog) at Thr210 | Increased | [6] |

| Overexpression of SAM1 and SAM2 in yeast | Phosphorylation of Snf1 at Thr210 | Increased | [6] |

| HGF treatment of hepatocytes | Phosphorylation of AMPK | Increased | [8] |

| HGF and SAMe co-treatment of hepatocytes | Phosphorylation of AMPK | Inhibited compared to HGF alone | [8] |

| Knockout of hepatic SAMe synthesis (MAT1A-KO mice) | Basal liver phosphorylation of AMPK | Augmented | [8] |

Table 1: Quantitative Effects of SAM Metabolism on AMPK Activation.

| Experimental Condition | Measured Parameter | Concentration / Ratio | Reference |

| Healthy adult human plasma | S-adenosylmethionine (SAM) | 120 ± 36 nM | [9] |

| Healthy adult human plasma | S-adenosylhomocysteine (SAH) | 21.5 ± 6.5 nM | [9] |

| Neurulation-stage mouse embryos | S-adenosylmethionine (SAM) | 0.02 - 25.0 µM (calibration curve range) | [1] |

| Neurulation-stage mouse embryos | S-adenosylhomocysteine (SAH) | 0.01 - 10.0 µM (calibration curve range) | [1] |

Table 2: Baseline Concentrations of SAM and SAH in Biological Samples.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the relationship between SAM and AMPK.

Non-Radioactive AMPK Activity Assay using a Fluorescent SAMS Peptide Substrate

This protocol is adapted for a fluorescent readout using a FAM-labeled SAMS peptide (this compound).

Materials:

-

Purified, active AMPK enzyme

-

This compound peptide substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.02% Brij-35)

-

ATP solution

-

AMP solution (for allosteric activation)

-

Stop solution (e.g., high concentration of EDTA)

-

Fluorescence plate reader

Procedure:

-

Prepare the kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, AMP (if desired, for maximal activation), and the purified AMPK enzyme.

-

Initiate the reaction: Add the ATP solution to the kinase reaction mix to a final desired concentration (e.g., 100 µM).

-

Add the fluorescent substrate: Immediately add the this compound peptide to the reaction mix to a final desired concentration (e.g., 20 µM).

-

Incubate: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction: Terminate the reaction by adding the stop solution.

-

Measure fluorescence: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for 5-FAM (e.g., excitation ~495 nm, emission ~520 nm). The increase in fluorescence polarization or other fluorescence properties upon phosphorylation can be measured depending on the assay format.

-

Controls: Include negative controls without AMPK enzyme and without ATP to determine background fluorescence.

-

Data Analysis: Subtract the background fluorescence from the experimental values. The fluorescence intensity is proportional to the amount of phosphorylated this compound peptide and thus reflects AMPK activity.

Quantification of SAM and SAH by LC-MS/MS

This protocol provides a general framework for the analysis of SAM and SAH in cellular or tissue extracts.

Materials:

-

Cell or tissue samples

-

Internal standards (e.g., ¹³C₅-SAH, d₃-SAM)

-

Extraction solution (e.g., 0.4 M perchloric acid)

-

LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

-

Mobile phases (e.g., ammonium formate buffer and acetonitrile)

Procedure:

-

Sample Preparation:

-

Homogenize cell pellets or tissue samples in ice-cold extraction solution.

-

Spike the homogenate with internal standards.

-

Centrifuge to pellet proteins and debris.

-

Collect the supernatant for analysis.

-

-

LC Separation:

-

Inject the supernatant onto the LC system.

-

Separate SAM and SAH using a gradient of mobile phases. The specific gradient will depend on the column and instrument used.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor the specific mass transitions for SAM, SAH, and their internal standards (e.g., SAM: m/z 399 -> 250; SAH: m/z 385 -> 136).[10]

-

-

Quantification:

-

Generate a standard curve using known concentrations of SAM and SAH.

-

Calculate the concentrations of SAM and SAH in the samples by comparing their peak areas to those of the internal standards and the standard curve.

-

Western Blot Analysis of AMPK Phosphorylation

This protocol details the detection of phosphorylated AMPK (p-AMPK) as a measure of its activation.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-AMPK (Thr172) and anti-total AMPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPK (Thr172) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total AMPK for normalization.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. The level of AMPK activation is typically expressed as the ratio of p-AMPK to total AMPK.[11]

Experimental Workflow

The following diagram illustrates a typical experimental workflow to investigate the impact of a compound on the SAM-AMPK axis.

Conclusion

The relationship between S-adenosylmethionine and AMPK is a critical aspect of cellular metabolic regulation. The synthesis of SAM directly impacts the cellular energy state, thereby influencing the activity of the master energy sensor, AMPK. This compound provides a valuable tool for the specific and sensitive measurement of AMPK activity, enabling researchers to dissect this complex interplay. The experimental protocols and quantitative data presented in this guide offer a solid foundation for professionals in research and drug development to explore this signaling nexus further. A thorough understanding of the SAM-AMPK axis holds significant promise for the development of novel therapeutic strategies targeting metabolic diseases and cancer.

References

- 1. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. HTRF Human and Mouse Phospho-AMPK (Thr172) Detection Kit, 96 Assay Points | Revvity [revvity.com]

- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulating S-adenosyl-l-methionine synthesis extends lifespan via activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stimulating S-adenosyl-l-methionine synthesis extends lifespan via activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for an LKB1/AMPK/eNOS Cascade Regulated by HGF, S-Adenosylmethionine and NO in Hepatocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]

- 10. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Exploratory Studies on the Function of Radical SAM Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Radical SAM Enzymes

The radical S-adenosyl-L-methionine (SAM) superfamily is one of the largest and most functionally diverse enzyme superfamilies known, with members found in all domains of life.[1][2] These enzymes catalyze a vast array of chemically challenging reactions, including unusual methylations, isomerizations, sulfur insertions, and ring formations, which are often central to key metabolic pathways.[2][3] Their functions are critical in the biosynthesis of DNA precursors, vitamins, cofactors, antibiotics, and herbicides.[2][3]

At the heart of their catalytic prowess is the reductive cleavage of S-adenosyl-L-methionine (SAM) by a [4Fe-4S] iron-sulfur cluster.[1][4] This process generates a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•), a potent oxidizing agent that initiates catalysis by abstracting a hydrogen atom from a substrate.[1][5][6] This radical-based mechanism allows these enzymes to overcome significant activation energy barriers and modify unreactive chemical bonds.

The core structure of a radical SAM enzyme features a conserved cysteine-rich motif, typically CX3CX2C, which coordinates three of the four iron atoms of the catalytic [4Fe-4S] cluster.[7][8] The fourth, unique iron atom is coordinated by SAM, positioning it for reductive cleavage.[8] The catalytically active state of the cluster is the reduced [4Fe-4S]1+ form.[9][10]

Given their involvement in vital biological processes and the production of valuable natural products, radical SAM enzymes are of significant interest to researchers in biochemistry, natural product synthesis, and drug development. Understanding their function requires a specialized set of experimental techniques designed to handle these often oxygen-sensitive metalloenzymes. This guide provides an in-depth overview of the core methodologies used to explore the function of radical SAM enzymes.

Core Catalytic Mechanism

The generally accepted catalytic cycle of radical SAM enzymes begins with the one-electron reduction of the [4Fe-4S]2+ cluster to its [4Fe-4S]1+ state.[4][8] SAM then binds to the unique iron site of the reduced cluster.[8] An electron is transferred from the cluster to SAM, leading to the homolytic cleavage of the S-C5' bond.[1] This generates methionine and the highly reactive 5'-deoxyadenosyl radical (5'-dAdo•).[1][4][6]

The 5'-dAdo• radical is a powerful oxidant that initiates the substrate transformation by abstracting a hydrogen atom, creating a substrate radical.[5] This substrate radical can then undergo a variety of subsequent reactions, such as rearrangement, fragmentation, or addition, ultimately leading to the final product.[5] The catalytic cycle is completed by the regeneration of the [4Fe-4S]2+ cluster.

While this general mechanism holds true for the majority of the superfamily, variations exist. For instance, some radical SAM methylases utilize SAM as both a radical generator and a methyl donor.[7][11] Others, like the viperin family of antiviral enzymes, catalyze the formation of a dehydrated nucleotide product.[12]

Key Experimental Protocols

The study of radical SAM enzymes is challenging due to the oxygen sensitivity of their iron-sulfur clusters.[10][13] Therefore, all purification and experimental procedures must be performed under strictly anaerobic conditions, typically within an anaerobic chamber.[10][13][14]

Anaerobic Protein Purification

Objective: To purify active radical SAM enzymes while preserving the integrity of their [4Fe-4S] clusters.

Methodology:

-

Cell Lysis: Resuspend cell pellets overexpressing the target enzyme in an anaerobic lysis buffer (e.g., 500 mM NaCl, 10 mM MgCl2, 5 mM imidazole, 1 mM DTT, and 200 mM Tris-HCl at pH 7.4).[13] All buffers must be thoroughly degassed and equilibrated within an anaerobic chamber.[15]

-

Clarification: Lyse the cells using a sonicator or French press inside the anaerobic chamber. Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: If the protein is tagged (e.g., with a His6-tag), apply the supernatant to a pre-equilibrated Ni-NTA or other appropriate affinity resin.[8][16] Wash the column with a suitable wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the target protein from the resin using an elution buffer containing a competitive agent (e.g., imidazole for His-tagged proteins).

-

Further Purification: For higher purity, perform additional chromatographic steps such as ion exchange or size-exclusion chromatography under anaerobic conditions.[14][17]

-

Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., centrifugal ultrafiltration). Flash-freeze the protein in liquid nitrogen and store at -80 °C.

In Vitro Reconstitution of Iron-Sulfur Clusters

Objective: To insert or repair the [4Fe-4S] clusters in apo- or partially inactive enzymes.

Methodology:

-

Preparation: Perform all steps under strictly anaerobic conditions.[17][18] Prepare solutions of a ferrous iron salt (e.g., ferrous ammonium sulfate) and a sulfide salt (e.g., sodium sulfide).

-

Incubation: To the apo-enzyme solution, add a reducing agent such as DTT. Sequentially add the iron and sulfide solutions in slight molar excess.

-

Maturation: Allow the reconstitution reaction to proceed for a specific time (e.g., 1-2 hours) at a controlled temperature. The formation of the cluster is often indicated by a change in the color of the protein solution to brown or reddish-brown.

-

Desalting: Remove excess iron, sulfide, and reducing agent by passing the reconstituted enzyme through a desalting column (e.g., Sephadex G-25) equilibrated with anaerobic storage buffer.[17]

-

Characterization: Verify the successful reconstitution and determine the type and quantity of the cluster using UV-visible spectroscopy and iron analysis.[19]

Enzyme Activity Assays

Objective: To determine the catalytic activity and kinetic parameters of the radical SAM enzyme.

Methodology (Example: Viperin CTP Dehydratase Assay): [12]

-

Reaction Mixture: In an anaerobic environment, prepare a reaction mixture containing the purified enzyme (e.g., 2 µM viperin), SAM (e.g., 100 µM), and varying concentrations of the substrate CTP (e.g., 10 µM to 100 µM) in a suitable buffer (e.g., 200 mM ammonium formate, pH 8.2).[12]

-

Initiation: Initiate the reaction by adding a reducing agent, such as sodium dithionite (e.g., 3 mM).[12]

-

Incubation: Incubate the reaction at a specific temperature (e.g., 37 °C) for a defined period (e.g., 5 minutes).[12]

-

Quenching: Stop the reaction by adding a quenching solution, such as acetonitrile, often containing an internal standard (e.g., 50 µM UTP).[12]

-

Analysis: Analyze the reaction products and remaining substrate using techniques like HPLC or LC-MS to quantify product formation.

-

Kinetics: Determine the kinetic parameters (kcat and Km) by fitting the initial velocity data to the Michaelis-Menten equation.

Spectroscopic Characterization

Objective: To probe the electronic and structural properties of the iron-sulfur cluster and any radical intermediates.

Methodology (Electron Paramagnetic Resonance - EPR):

-

Sample Preparation: Prepare the enzyme sample in an EPR tube under strictly anaerobic conditions. The sample may contain the enzyme in its reduced state, in the presence of SAM, or freeze-quenched during a reaction to trap intermediates.

-

Data Acquisition: Record the EPR spectrum at cryogenic temperatures (e.g., below 40 K for a [4Fe-4S]1+ cluster).[19]

-

Analysis: The resulting spectrum provides information about the type of iron-sulfur cluster present (e.g., [4Fe-4S]1+ or [3Fe-4S]+), its ligation environment, and the presence of any organic radicals.[19][20][21] For example, the addition of SAM to a reduced radical SAM enzyme often perturbs the EPR signal of the [4Fe-4S]1+ cluster, indicating coordination.[19] Isotopic labeling of substrates or SAM can be used to identify and characterize radical intermediates.[22]

Quantitative Data Summary

The following tables summarize key quantitative data for selected radical SAM enzymes.

Table 1: Kinetic Parameters of Viperin

| Substrate | Km (µM) | kcat (min-1) | Reference |

| CTP | ~10-100 | ~0.2-0.6 | [12][23] |

| UTP | Much greater than CTP | Similar to CTP | [12] |

Table 2: Substrate Specificity of TsrM (Tryptophan Methyltransferase)

| Substrate | Product(s) | Notes | Reference |

| L-Tryptophan | 2-methyltryptophan | Primary reaction | [24][25] |

| 2-methyltryptophan | 2,4-dimethyltryptophan | Unexpected secondary methylation | [24][25][26] |

| Tryptamine derivatives | N-methylated products | Demonstrates promiscuity | [25] |

Table 3: Spectroscopic Properties of Radical SAM Enzyme Clusters

| Enzyme | Cluster State | g-values (EPR) | Reference |

| Viperin | [4Fe-4S]1+ | 2.02, 1.92, 1.91 | [19] |

| Viperin + SAM | [4Fe-4S]1+ | 2.03, 1.95, 1.88 | [19] |

| BlsE | [4Fe-4S]1+ | 2.022, 1.913, 1.900 | [27] |

| BlsE + SAM | [4Fe-4S]1+ | 1.987, 1.903, 1.853 | [27] |

Visualized Pathways and Workflows

The following diagrams illustrate key mechanisms and experimental flows in the study of radical SAM enzymes.

References

- 1. Mechanism of radical initiation in radical SAM enzymes - American Chemical Society [acs.digitellinc.com]

- 2. Radical SAM, a novel protein superfamily linking unresolved steps in familiar biosynthetic pathways with radical mechanisms: functional characterization using new analysis and information visualization methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Following the electrons: Peculiarities in the catalytic cycles of Radical SAM enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radical S-Adenosylmethionine (SAM) Enzymes in Cofactor Biosynthesis: A Treasure Trove of Complex Organic Radical Rearrangement Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mechanistic Studies of Radical SAM Enzymes: Pyruvate Formate-Lyase Activating Enzyme and Lysine 2,3-Aminomutase Case Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Radical S-Adenosylmethionine Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Diversity of Radical S-Adenosylmethionine (SAM)-dependent Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of substrate selectivity of viperin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for studying the radical SAM enzymes in diphthamide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of a Radical SAM Oxygenase for the Ether Crosslinking in Darobactin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanistic Studies of Radical SAM Enzymes: Pyruvate Formate-Lyase Activating Enzyme and Lysine 2,3-Aminomutase Case Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biochemical Approaches for Understanding Iron-sulfur Cluster Regeneration in Escherichia coli Lipoyl Synthase during Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The antiviral protein viperin is a radical SAM enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of Radical SAM Enzymes Probed by EPR Spectroscopy - R Britt [grantome.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chemrxiv.org [chemrxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. Structure and Catalytic Mechanism of Radical SAM Methylases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. EPR Characterization of the BlsE Substrate Radical Offers Insight into the Determinants of Reaction Outcome that Distinguish Radical SAM Dioldehydratases from Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fluorescence-Based Enzyme Kinetics of SAM-Dependent Methyltransferases

Topic: Application of FAM-Labeled Substrates for Studying Enzyme Kinetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of enzyme kinetics is fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. A common class of enzymes of high interest, particularly in epigenetics and oncology, are the S-adenosylmethionine (SAM)-dependent methyltransferases (MTs). These enzymes catalyze the transfer of a methyl group from the cofactor SAM to a variety of substrates, including proteins, DNA, and RNA.[1][2][3] Monitoring the activity of these enzymes is crucial for drug discovery and diagnostics.